Levorphanol tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

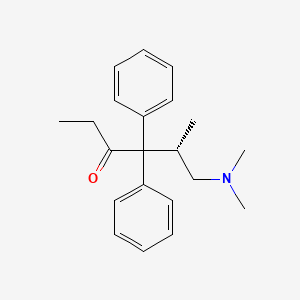

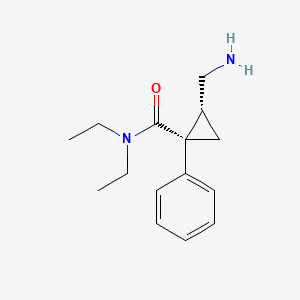

Levorphanol tartrate is a potent synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a member of the morphinan class of drugs and is known for its high efficacy and potency, being up to eight times more potent than morphine . This compound is used in various medical settings, including preoperative medication and chronic pain management.

Wissenschaftliche Forschungsanwendungen

Levorphanol tartrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: this compound is studied for its effects on cellular and molecular pathways, particularly in pain signaling and opioid receptor interactions.

Medicine: It is extensively used in clinical research to understand its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in pain management.

Wirkmechanismus

Levorphanol tartrate exerts its effects primarily by acting as an agonist at the mu-opioid receptor, but it also interacts with delta-opioid and kappa-opioid receptors . It alters the transmission and perception of pain by binding to these receptors in the brain and spinal cord. Additionally, this compound acts as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor, contributing to its analgesic effects .

Similar Compounds:

Morphine: Both levorphanol and morphine are opioid analgesics, but levorphanol is significantly more potent.

Methadone: Like levorphanol, methadone is a synthetic opioid, but it has a different receptor binding profile and pharmacokinetics.

Oxycodone: Another opioid analgesic, oxycodone, has a different chemical structure and potency compared to levorphanol.

Uniqueness: this compound’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .

Safety and Hazards

Levorphanol has a risk for abuse and addiction, which can lead to overdose and death . It may also cause severe, possibly fatal, breathing problems . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase .

Zukünftige Richtungen

Levorphanol tartrate tablets should be prescribed only by healthcare professionals who are knowledgeable about the use of opioids and how to mitigate the associated risks . The smallest effective dose for the shortest possible time should be used to lower the risk of addiction and other serious side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levorphanol tartrate is synthesized from levomethorphan hydrobromide. The process involves the demethylation of levomethorphan using aqueous hydrobromic acid, followed by neutralization with ammonium hydroxide to form crude levorphanol . The crude levorphanol is then reacted with ethyl formate to reduce impurities, forming a salt with an acid, and subsequently crystallizing the formed salt to obtain substantially pure this compound dihydrate .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, ensuring the purity and consistency of the final product. The process includes rigorous quality control measures to maintain the high standards required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Levorphanol tartrate undergoes various chemical reactions, including:

Oxidation: Levorphanol can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert levorphanol to its corresponding alcohols or amines.

Substitution: Levorphanol can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of levorphanol, such as ketones, alcohols, and substituted amines, which can have different pharmacological properties .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Levorphanol tartrate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Morphine", "Hydrogen", "Hydrochloric acid", "Sodium hydroxide", "Tartaric acid", "Ethanol" ], "Reaction": [ "Morphine is first reacted with hydrogen gas in the presence of a palladium catalyst to produce levorphanol.", "Levorphanol is then dissolved in hydrochloric acid and reacted with sodium hydroxide to form the free base.", "The free base is then reacted with tartaric acid in ethanol to produce Levorphanol tartrate.", "The resulting product can be purified through recrystallization." ] } | |

CAS-Nummer |

5985-38-6 |

Molekularformel |

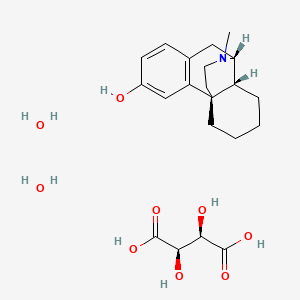

C21H29NO7 |

Molekulargewicht |

407.5 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChI-Schlüssel |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

Isomerische SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |

Kanonische SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1675104.png)